

An In-depth Technical Guide to 1-Isopropylpiperazine

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Compound of Interest

Compound Name: *Isopropylpiperazine*

Cat. No.: *B1293547*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperazine, a derivative of the versatile piperazine heterocycle, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural simplicity, combined with the modifiable secondary amine, makes it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of 1-**isopropylpiperazine**, including its chemical identity, synthetic methodologies, and known biological activities, with a focus on data relevant to drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for **isopropylpiperazine** is 1-propan-2-ylpiperazine.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1-propan-2-ylpiperazine	[1]
Molecular Formula	C ₇ H ₁₆ N ₂	[2]
Molecular Weight	128.22 g/mol	[2]
CAS Number	4318-42-7	[2][3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	180-181 °C	[3]
Density	0.896 g/mL	[3][5]
Refractive Index (n _{20/D})	1.4710	[3]
Flash Point	54 °C (129.9 °F)	[3][5]
SMILES	CC(C)N1CCNCC1	[3][5]
InChI	1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3	[3][5]
InChIKey	WHKWMTXTYKVFLK-UHFFFAOYSA-N	[3][5]

Synthesis of 1-Isopropylpiperazine

The synthesis of **1-isopropylpiperazine** is primarily achieved through two main strategies: N-alkylation of piperazine and reductive amination. Both methods offer distinct advantages and can be adapted for various scales of production.

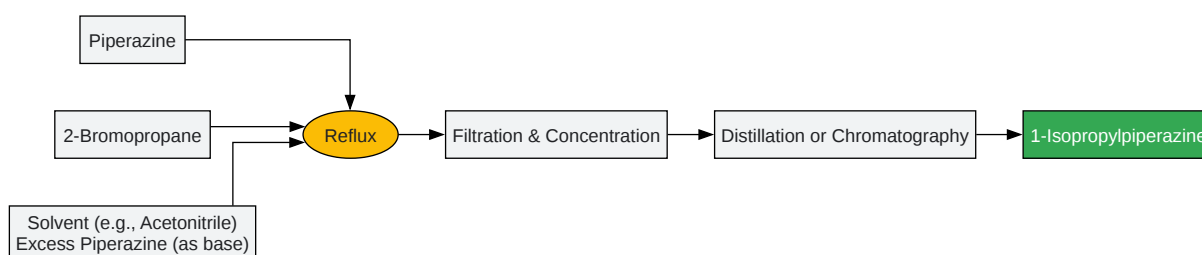
N-Alkylation of Piperazine

This classical approach involves the direct reaction of piperazine with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is typically used.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4-5 equivalents) in a suitable solvent such as acetonitrile or

ethanol.

- **Addition of Alkylating Agent:** To the stirred solution, add 2-bromopropane (1 equivalent) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature and filter to remove any precipitated piperazine hydrobromide. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Purification:** The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.



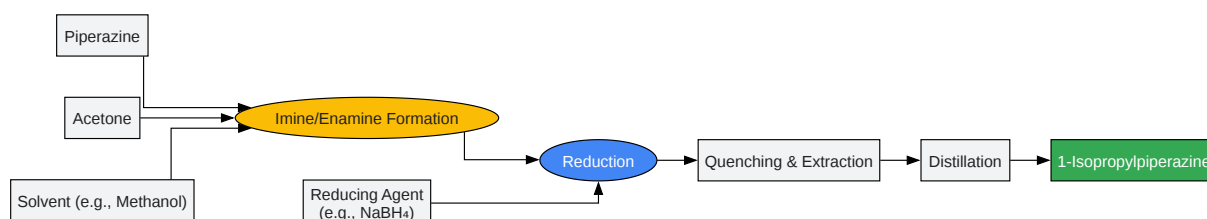
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N-Alkylation Synthesis Workflow

Reductive Amination

Reductive amination offers an alternative route to **1-isopropylpiperazine**, involving the reaction of piperazine with acetone in the presence of a reducing agent. This method can provide high yields and good purity.

- **Reaction Setup:** In a round-bottom flask, dissolve piperazine (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent, such as methanol or dichloromethane.
- **Formation of Imine/Enamine:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.
- **Reduction:** Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents), portion-wise.
- **Reaction Conditions:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by distillation under reduced pressure.



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Reductive Amination Synthesis Workflow

Biological Activity

While specific quantitative data for the biological activity of 1-**isopropylpiperazine** is not extensively reported in publicly available literature, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects. The potential activities of 1-**isopropylpiperazine** can be inferred from studies on related compounds.

Antimicrobial and Antifungal Activity

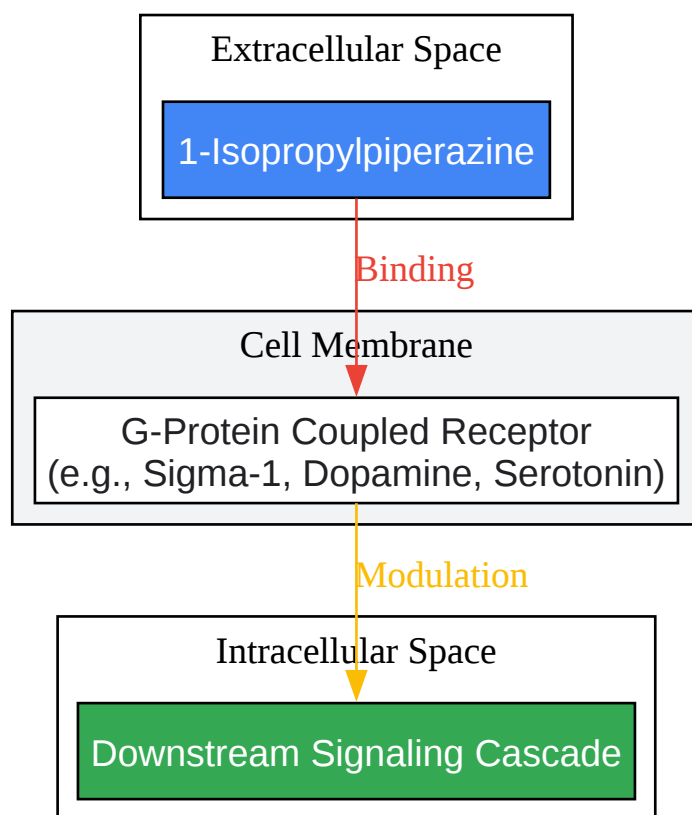
Numerous studies have demonstrated the antimicrobial and antifungal properties of various N-substituted piperazine derivatives.^{[6][7][8][9][10][11][12]} The piperazine moiety is a common scaffold in the development of new anti-infective agents. Although specific minimum inhibitory concentration (MIC) values for 1-**isopropylpiperazine** are not readily available, it is plausible that this compound may exhibit some level of antimicrobial activity. Further screening would be required to quantify this.

A study on alkylated piperazines and piperazine-azole hybrids reported that many of these molecules exhibited broad-spectrum antifungal activity, with some showing excellent MIC values against non-albicans *Candida* and *Aspergillus* strains.^{[6][7]} This suggests that simple alkyl substitution on the piperazine ring can contribute to antifungal properties.

Central Nervous System (CNS) Activity

The piperazine ring is a well-established pharmacophore in many centrally acting drugs. Derivatives of piperazine are known to interact with various neurotransmitter receptors, including sigma (σ), dopamine, and serotonin receptors.

While direct binding data for 1-**isopropylpiperazine** at sigma receptors is not available, a closely related compound, 1-(1-isobutyl)-4-(2-anisoyl)piperazine (IPAG), has been identified as a high-affinity ligand for the sigma-1 receptor.^[13] Studies on various piperidine and piperazine-based compounds have revealed nanomolar affinities for the sigma-1 receptor.^[14] Given the structural similarities, it is conceivable that 1-**isopropylpiperazine** may also interact with sigma receptors.



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Conceptual Interaction with a GPCR

Some piperidine and piperazine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[4][15] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects. While there is no direct evidence of 1-**isopropylpiperazine**'s effect on MAO, its structural features warrant investigation into this potential activity. For instance, piperine, a piperidine alkaloid, has been shown to inhibit both MAO-A and MAO-B.[13]

Conclusion

1-**Isopropylpiperazine** is a readily accessible synthetic building block with potential for diverse applications in drug discovery. While its own pharmacological profile is not yet extensively characterized, the known activities of related piperazine derivatives, particularly in the areas of antimicrobial and central nervous system research, suggest that it is a valuable lead structure

for further investigation. The synthetic protocols provided herein offer a solid foundation for the preparation of **1-isopropylpiperazine** and its derivatives for biological screening and development. Future research should focus on obtaining specific quantitative data on its receptor binding affinities and antimicrobial spectrum to fully elucidate its therapeutic potential.

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